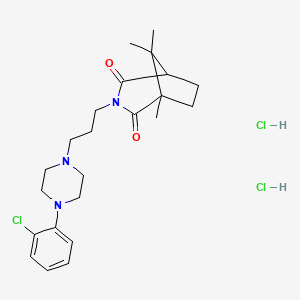
3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic core, followed by the introduction of the piperazine and chlorophenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism by which 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses.
類似化合物との比較
Similar Compounds
- 3-Azabicyclo(3.2.1)octane derivatives
- Piperazine derivatives
- Chlorophenyl-containing compounds
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with piperazine and chlorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
90619-45-7 |
|---|---|
分子式 |
C23H34Cl3N3O2 |
分子量 |
490.9 g/mol |
IUPAC名 |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C23H32ClN3O2.2ClH/c1-22(2)17-9-10-23(22,3)21(29)27(20(17)28)12-6-11-25-13-15-26(16-14-25)19-8-5-4-7-18(19)24;;/h4-5,7-8,17H,6,9-16H2,1-3H3;2*1H |
InChIキー |
OSECKYPMKPFLNI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4Cl)C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


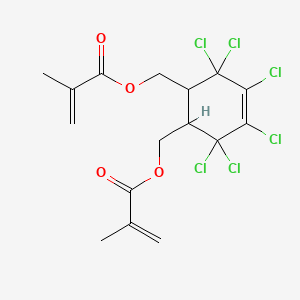
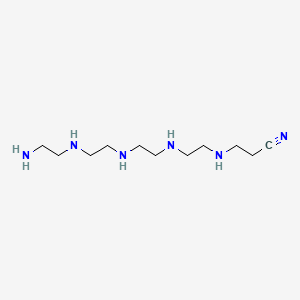
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)

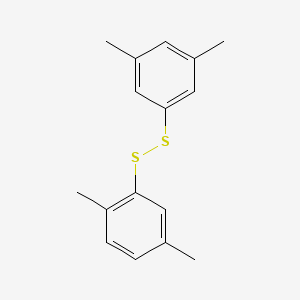

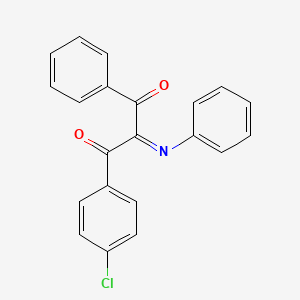
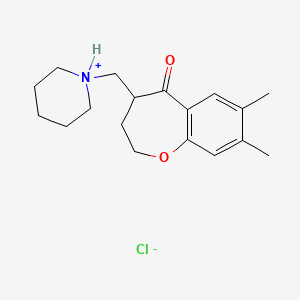
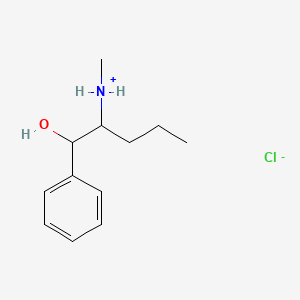
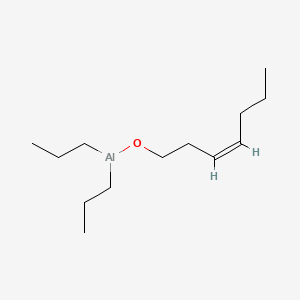
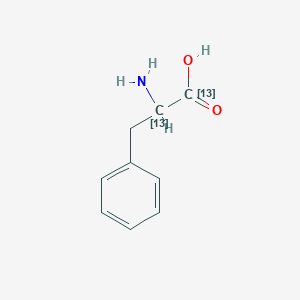
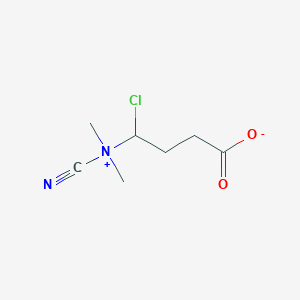
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
